TDO2 Inhibition: 2-Amino-4-(trifluoromethoxy)benzonitrile Demonstrates Moderate Potency, Filling a Gap Between Potent and Selective Inhibitors
2-Amino-4-(trifluoromethoxy)benzonitrile inhibits recombinant human TDO2 with an IC₅₀ of 500 nM, as determined by an assay measuring the conversion of L-tryptophan to N-formylkynurenine [1]. This value is significantly less potent than the well-characterized TDO2 inhibitor 680C91 (IC₅₀ ≈ 30 nM) but represents a distinct intermediate potency that may be advantageous in specific research contexts where potent inhibition is not required or could be deleterious [2].
| Evidence Dimension | Inhibition of recombinant human TDO2 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM |
| Comparator Or Baseline | 680C91: IC₅₀ ≈ 30 nM |
| Quantified Difference | ~17-fold less potent than 680C91 |
| Conditions | In vitro enzyme assay measuring conversion of L-tryptophan to N-formylkynurenine; preincubation for 5 minutes. |
Why This Matters
This specific IC₅₀ value provides researchers with a quantitative benchmark for selecting a TDO2 inhibitor with an intermediate level of target engagement, which may be critical for dose-response studies or for applications where complete enzyme inhibition is not the therapeutic goal.
- [1] BindingDB. (n.d.). BDBM50321386 CHEMBL4170344. Retrieved from https://www.bindingdb.org/ View Source
- [2] Salter, M., Hazelwood, R., Pogson, C. I., Iyer, R., & Madge, D. J. (1995). The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat. Biochemical Pharmacology, 49(10), 1435–1442. View Source
